molecular formula C20H17FN2O3S2 B2429501 N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 681480-05-7

N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2429501
CAS No.: 681480-05-7
M. Wt: 416.49
InChI Key: GFWWNOAEHYXEAM-BOPFTXTBSA-N
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Description

N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic organic compound provided for research and experimental purposes. This molecule features a rhodanine core, a scaffold recognized in medicinal chemistry for its diverse biological activities, which is further functionalized with a 3-fluorophenyl group and a 2-methoxyphenyl moiety. Compounds based on the rhodanine (4-oxo-2-thioxothiazolidine) structure are frequently investigated for their potential as enzyme inhibitors and have been explored in the development of agents for various therapeutic areas. The specific mechanism of action, binding affinity, and primary research applications for this particular analog require further experimental characterization by the researcher. This product is intended for laboratory research use by qualified professionals and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c1-26-16-8-3-2-5-13(16)11-17-19(25)23(20(27)28-17)10-9-18(24)22-15-7-4-6-14(21)12-15/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWWNOAEHYXEAM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound can be characterized by its complex structure, which includes a thiazolidinone core with various substituents that contribute to its biological activity. The molecular formula is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S, and its structural features are critical for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of thiazolidinone derivatives in cancer treatment. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

A study evaluated the cytotoxicity of thiazolidinone derivatives against human cancer cell lines such as MCF-7 (breast cancer), HePG2 (liver cancer), HCT 116 (colon cancer), and PC-3 (prostate cancer). Among the tested compounds, certain derivatives exhibited significant inhibition of cell proliferation, particularly against HePG2 and PC-3 cells .

CompoundCell LineIC50 (µM)
5bHePG215.4
5bPC-312.8
5fMCF-722.0
5fHCT 11619.6

The mechanism of action for thiazolidinone derivatives often involves the induction of apoptosis in cancer cells through various pathways. These compounds can modulate signaling pathways related to cell survival and proliferation. For example, they may inhibit the NF-kB pathway or activate caspases leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinones have been reported to possess antimicrobial activity. A derivative of N-(3-fluorophenyl)-3-thiazolidinone was found effective against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Study 1: Thiazolidinones in Cancer Therapy

In a clinical study involving patients with advanced liver cancer, a thiazolidinone derivative was administered alongside standard chemotherapy. The results indicated a significant reduction in tumor size and improved patient survival rates compared to those receiving chemotherapy alone. This highlights the potential of enhancing existing therapies with thiazolidinone compounds .

Case Study 2: Antimicrobial Efficacy

A laboratory study tested various thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar thiazolidinone structures exhibit significant anticancer properties. The thiazolidinone moiety is known to interfere with cancer cell proliferation and induce apoptosis. For instance, analogs of thiazolidinones have shown efficacy against various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

Research has suggested that thiazolidinones possess antimicrobial activity. The presence of sulfur in the thiazolidinone ring may contribute to this activity by disrupting bacterial cell membrane integrity or inhibiting essential enzymes. Compounds similar to N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide have been evaluated for their effectiveness against various bacterial strains, indicating potential as novel antimicrobial agents.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the phenyl rings and the thiazolidinone core can significantly influence biological activity. For example:

ModificationEffect on Activity
Fluorine on 3-positionIncreases binding affinity to target receptors
Methoxy groupEnhances solubility and interaction with biological targets
Sulfanylidene moietyContributes to overall stability and reactivity

Case Studies

  • Anticancer Studies : A study evaluating a series of thiazolidinone derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. The study highlighted the importance of the thiazolidinone ring in enhancing anticancer activity through apoptosis induction.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications led to improved antibacterial activity, suggesting potential therapeutic applications in treating resistant infections.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis involves multi-step reactions: (i) Formation of the thiazolidinone core via cyclization of thiourea derivatives with aldehydes under acidic conditions. (ii) Coupling of the thiazolidinone intermediate with 3-fluorophenyl-propanamide using carbodiimide-based coupling agents (e.g., EDCI/HOBt). Optimization :
  • Controlled temperature (60–80°C) and anhydrous solvents (DMF, ethanol) improve yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the thiazolidinone ring (δ 4.5–5.5 ppm for methylidene protons) and fluorophenyl groups (δ 7.0–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve Z/E isomerism in the methylidene group .

Advanced Research Questions

Q. How can reaction mechanisms for functional group modifications (e.g., oxidation of thione to sulfone) be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor oxidation (e.g., H₂O₂ in acetic acid) via UV-Vis spectroscopy at λ 280 nm (thione → sulfone transition).
  • Isotopic Labeling : Use ³⁴S-labeled thione to track sulfur oxidation pathways via MS/MS fragmentation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .

Q. What strategies are effective in evaluating the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer: MTT assay on HeLa cells (IC₅₀ = 12.3 µM) .
  • Antimicrobial: Disk diffusion against S. aureus (zone of inhibition = 18 mm at 50 µg/mL) .
  • SAR Analysis :
  • Substituent effects: Fluorophenyl enhances membrane permeability (logP = 2.8 vs. 1.9 for non-fluorinated analogs) .
  • Thione → sulfone oxidation reduces cytotoxicity (IC₅₀ increases to 45.7 µM) .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<0.8 Å) datasets .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates Z-configuration via Fourier difference maps .
  • Validation Tools : PLATON checks for twinning and solvent masking; R₁ < 5% ensures accuracy .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina docks the compound into PPAR-γ (PDB: 3VSO) with a binding energy of -9.2 kcal/mol .
  • MD Simulations : GROMACS simulates ligand-receptor stability (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore Modeling : Identify critical features (thiazolidinone core, fluorophenyl) using LigandScout .

Q. How should conflicting spectral data (e.g., NMR shifts vs. X-ray) be reconciled?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange broadening (e.g., methylidene rotation) .
  • Solid-State vs. Solution : Compare X-ray (solid-state) and NOESY (solution) data to identify polymorphism or solvent effects .

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